molecular formula C17H12F2N4O3S B2663845 N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-55-5

N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2663845
CAS No.: 851079-55-5
M. Wt: 390.36
InChI Key: HKRVJRSAUPKPHG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thioacetamide bridge connecting a 1-(4-nitrophenyl)-imidazole moiety and a 2,4-difluorophenyl group. Its synthesis typically involves nucleophilic substitution reactions between hydrazinecarbothioamides and α-halogenated ketones in basic media, as described in analogous imidazole-thioacetamide syntheses . The compound’s structure is characterized by:

  • Thioacetamide linker: The sulfur atom in the thioether bridge contributes to metabolic stability and binding interactions.
  • 2,4-Difluorophenyl group: Fluorine atoms at positions 2 and 4 improve lipophilicity and influence pharmacokinetic properties.

Structural confirmation is achieved via spectroscopic methods (IR, NMR, MS), with key IR bands including νC=S (~1247–1255 cm⁻¹) and absence of νC=O (~1663–1682 cm⁻¹), confirming tautomeric stability in the thione form .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O3S/c18-11-1-6-15(14(19)9-11)21-16(24)10-27-17-20-7-8-22(17)12-2-4-13(5-3-12)23(25)26/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVJRSAUPKPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

    Introduction of the nitrophenyl group: This step involves nitration of a phenyl ring, followed by coupling with the imidazole derivative.

    Attachment of the difluorophenyl group: This can be done via a nucleophilic substitution reaction where a difluorobenzene derivative reacts with the intermediate compound.

    Formation of the thioacetamide linkage: This final step involves the reaction of the intermediate with thioacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, thiadiazole derivatives have shown efficacy against various cancer cell lines, including leukemia and melanoma. A study reported that certain thiadiazole derivatives decreased the viability of human myeloid leukemia cells and induced apoptosis in cancer models .

Compound Cancer Type Effect
Thiadiazole DerivativeHuman Myeloid LeukemiaDecreased viability
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dioneMelanomaInduction of apoptosis

Antimicrobial Properties

Another significant application of this compound is in the field of antimicrobial agents. Compounds with imidazole and thioamide moieties have been studied for their antibacterial and antifungal activities. The presence of the nitrophenyl group enhances the biological activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition
Candida albicansAntifungal Activity

Drug Design and Development

This compound serves as a scaffold for drug design due to its unique structural features. The combination of difluorophenyl and imidazole functionalities allows for modifications that can enhance potency and selectivity towards specific biological targets.

Case Study: Synthesis and Optimization

A recent study focused on synthesizing derivatives of this compound to optimize its pharmacological profile. The research demonstrated that modifying the substituents on the imidazole ring could lead to improved activity against specific cancer cell lines while reducing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 4-Nitrophenyl vs. Benzothiazole : The presence of a 4-nitrophenyl group on the imidazole ring (target compound) enhances electron-withdrawing effects compared to benzothiazole derivatives. This may improve DNA intercalation or enzyme inhibition, as seen in compounds with IC₅₀ values ≤20 µg/mL .
  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound increases metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) .
  • Thioether vs. Sulfonyl Linkers : Thioacetamide bridges (as in the target compound) exhibit greater flexibility and redox stability compared to sulfonyl-linked derivatives, which may reduce off-target interactions .

Biological Activity

N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : The imidazole moiety is typically synthesized through a condensation reaction involving suitable precursors such as nitrophenyl compounds.
  • Thioether Formation : The thioether linkage is formed by reacting the imidazole with a thiol compound.
  • Acetamide Formation : The final acetamide structure is achieved through acylation reactions using acetic anhydride or acetyl chloride.

Antiproliferative Activity

Research has shown that compounds containing the imidazole and thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of imidazole compounds can inhibit the growth of cancer cells such as HeLa (cervical carcinoma), CEM (human T-lymphocyte), and L1210 (murine leukemia) cells, with IC50 values indicating potency in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundHeLa9.6 ± 0.7
This compoundCEM6.0
This compoundL12105.5

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Compounds with similar structures have been shown to act as kinase inhibitors, which can disrupt signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Study on HIV Replication : A study demonstrated that imidazole derivatives could inhibit HIV replication by targeting specific viral proteins, showcasing their potential in antiviral therapy .
    "The installation of a 1,4-disubstituted triazole moiety significantly enhanced potency against HIV replication compared to parent compounds" .
  • Antioxidant Activity : Research indicates that some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
  • Bioisosterism : The concept of bioisosterism has been applied to improve the pharmacological profile of imidazole-containing compounds by replacing functional groups while retaining biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing imidazole intermediates (e.g., 5-(4-nitrophenyl)-1H-imidazole-2-thiol) are reacted with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions. Solvents like ethanol or acetic acid are used, with reaction progress monitored by TLC. Purification involves recrystallization from ethanol or acetone .
  • Key Considerations : Optimize reaction time and stoichiometry to avoid byproducts. Use inert atmospheres to prevent oxidation of thiol groups.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodology : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C-NMR : Verify substituent positions (e.g., fluorophenyl, nitrophenyl) via characteristic shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, acetamide carbonyl at δ ~167 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S values.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antiproliferative activity using cell lines (e.g., C6 glioblastoma, HepG2 liver cancer) via MTT assays. Calculate IC₅₀ values (e.g., ~15 µg/mL for similar imidazole derivatives) and compare to reference drugs like doxorubicin .
  • Controls : Include solvent-only and positive control groups. Use triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity?

  • Methodology : Synthesize analogs with varying substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) and compare their cytotoxicity profiles. Use molecular docking to assess binding affinity to targets like tubulin or kinases. For example, fluorinated analogs may exhibit enhanced cell permeability due to lipophilicity .
  • Data Analysis : Correlate IC₅₀ values with substituent Hammett constants (σ) or LogP values to establish structure-activity relationships (SAR).

Q. What strategies mitigate stability issues in aqueous solutions?

  • Methodology : Conduct accelerated stability studies (pH 1–9, 40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the acetamide or imidazole ring) can be identified via LC-MS. Formulate with cyclodextrins or liposomes to enhance solubility and stability .
  • Key Findings : Nitrophenyl groups may increase photodegradation—store samples in amber vials under nitrogen.

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • Methodology : Use human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via LC-MS/MS. A 2010 study on similar imidazole derivatives showed moderate CYP3A4 inhibition (IC₅₀ ~10 µM), suggesting potential interactions with co-administered drugs .

Q. What crystallographic data are available for this compound?

  • Methodology : Single-crystal X-ray diffraction can reveal dihedral angles between aromatic rings (e.g., 24.9° between imidazole and pyridyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs). These features influence packing density and solubility .

Contradictions in Evidence

  • Synthetic Routes : uses glacial acetic acid under reflux, while employs K₂CO₃ in ethanol. Researchers should compare reaction efficiencies and purity outcomes.
  • Bioactivity : reports antiproliferative activity, but no direct data exists for the exact compound. Validate findings with dose-response assays.

Key Recommendations

  • Prioritize SAR studies to optimize substituent effects.
  • Investigate in vivo pharmacokinetics to assess bioavailability and toxicity.
  • Collaborate with crystallography labs for detailed structural insights.

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